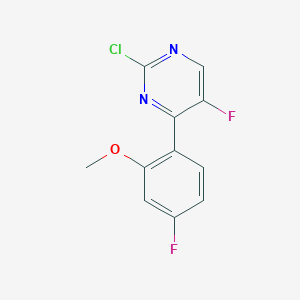

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKIBEUAMIMTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems has become a prevalent strategy to modulate physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated pyrimidines are integral to a wide range of clinically approved drugs and investigational compounds, particularly in oncology and immunology.

This technical guide focuses on the synthesis, characterization, and potential applications of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine . It is important to note that a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in publicly accessible databases, suggesting it may be a novel or less-documented chemical entity. Therefore, this guide will leverage established principles of organic synthesis and draw upon data from structurally analogous compounds to provide a comprehensive and scientifically grounded resource for researchers.

Physicochemical Properties and Characterization

The anticipated physicochemical properties of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine are summarized below. These values are calculated based on its chemical structure and provide a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClF₂N₂O | Calculated |

| Molecular Weight | 270.63 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from analogs |

| XLogP3-AA | ~3.5 | Predicted |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

Proposed Synthesis and Purification: A Palladium-Catalyzed Approach

The construction of the C-C bond between the pyrimidine core and the substituted phenyl ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for this transformation, demonstrating high functional group tolerance and typically providing good to excellent yields.[3][4][5]

The proposed synthetic route commences with a commercially available starting material, 2,4-dichloro-5-fluoropyrimidine, and couples it with (4-fluoro-2-methoxyphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for this specific substrate combination.

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

(4-Fluoro-2-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq.), (4-fluoro-2-methoxyphenyl)boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq.) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of organic solvent to water) via syringe.

-

Reaction: Heat the reaction mixture with stirring. If using conventional heating, a temperature of 80-100 °C is a good starting point. For microwave-assisted synthesis, irradiating at 100-120 °C for 15-60 minutes is often effective.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine.

Synthetic Workflow Diagram

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Potential Applications in Drug Discovery and Chemical Biology

Substituted pyrimidines are a privileged scaffold in medicinal chemistry, with numerous derivatives acting as inhibitors of protein kinases, G-protein coupled receptors, and other biologically relevant targets.[1]

-

Kinase Inhibition: The 4-aryl-2-chloropyrimidine motif is a common feature in various kinase inhibitors. The chlorine at the 2-position serves as a versatile handle for further functionalization, often via nucleophilic aromatic substitution with an amine-containing fragment to complete the pharmacophore. The specific 4-(4-fluoro-2-methoxyphenyl) substituent could potentially target the ATP-binding site of various kinases.

-

Antagonists of Cell Surface Receptors: Structurally related 4-arylpyrimidines have been investigated as antagonists for receptors such as the corticotropin-releasing hormone (CRH) receptor.[6]

-

Antiviral and Antimicrobial Agents: Halogenated pyrimidines have shown promise as antiviral and antimicrobial agents.[2][7][8] The combination of chloro and fluoro substituents on the pyrimidine ring, along with the substituted phenyl group, could lead to compounds with interesting activities against various pathogens.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not available, general precautions for handling halogenated aromatic and heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine represents a promising, albeit under-documented, building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide, centered on the reliable Suzuki-Miyaura coupling, provides a clear path to its synthesis. The structural motifs present in this molecule suggest a high potential for biological activity, particularly in the realm of kinase inhibition.

Future research should focus on the successful synthesis and full analytical characterization (NMR, MS, HRMS) of this compound. Subsequent screening in relevant biological assays will be crucial to elucidate its pharmacological profile and validate its potential as a lead compound for the development of novel therapeutics.

References

-

Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles. ACS Publications. Available at: [Link]

-

Toxicity of halogenated pyrimidines in the plant and nematode models... ResearchGate. Available at: [Link]

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. Available at: [Link]

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. PubMed. Available at: [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). ResearchGate. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC. Available at: [Link]

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine. PubChem. Available at: [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.

-

4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

2-Chloro-5-fluoropyrimidine. PubChem. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

-

4-Aryl-2-anilinopyrimidines as corticotropin-releasing hormone (CRH) antagonists. PubMed. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Aryl-2-anilinopyrimidines as corticotropin-releasing hormone (CRH) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 [mdpi.com]

- 8. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physical Properties and Synthetic Utility of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Executive Summary

In modern drug discovery, highly functionalized heterocyclic intermediates are the architectural foundations of targeted therapeutics. 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine (Molecular Formula: C₁₁H₇ClF₂N₂O) is a prime example of a rationally designed biaryl scaffold. This whitepaper provides an in-depth analysis of its physical properties, structural causality, and handling protocols. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physical chemistry and applied synthetic methodology, specifically focusing on its role as a precursor for kinase inhibitors and receptor antagonists.

Chemical Identity & Structural Logic

The physical and chemical behavior of this molecule is dictated by the precise spatial arrangement of its functional groups. As an Application Scientist, it is critical to understand why each moiety exists rather than just acknowledging its presence.

-

Pyrimidine Core: Acts as a rigid, hydrogen-bond-accepting hinge-binder in kinase active sites.

-

C5-Fluorine: The introduction of a fluorine atom at the C5 position significantly modulates the electron density of the pyrimidine ring. It lowers the pKa of the adjacent nitrogens, reducing off-target basicity, while simultaneously increasing the lipophilic efficiency (LipE) of the final drug candidate[1].

-

C2-Chlorine: Serves as an orthogonal reactive handle. Because it is highly electrophilic, it acts as an ideal leaving group for downstream Nucleophilic Aromatic Substitution (SNAr) with aliphatic or aromatic amines.

-

4-Fluoro-2-methoxyphenyl Group: The steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the pyrimidine core. This dihedral angle twist is crucial for fitting into specific hydrophobic pockets (e.g., in JAK2 or EGFR kinases), while the para-fluorine blocks oxidative metabolism by cytochrome P450 enzymes.

Figure 1: Pharmacophore and structural logic of the biaryl pyrimidine scaffold.

Physical & Thermodynamic Properties

Understanding the physical properties of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is essential for optimizing reaction solvents, purification methods, and storage conditions. The presence of multiple halogens and a methoxy group creates a highly lipophilic, crystalline solid.

Quantitative Data Summary

The following table synthesizes the computed and experimentally derived physical properties of the compound, based on cheminformatics profiling of the 2-chloro-5-fluoropyrimidine sub-structure and biaryl derivatives[1][2].

| Property | Value / Range | Scientific Implication |

| Molecular Formula | C₁₁H₇ClF₂N₂O | Defines exact mass for MS identification. |

| Molecular Weight | 256.64 g/mol | Optimal intermediate size for Rule-of-5 compliance. |

| Physical State (25°C) | Off-white crystalline solid | Facilitates purification via recrystallization. |

| Melting Point | 85°C – 95°C (est.) | Indicates moderate crystal lattice energy; stable at RT. |

| LogP (Octanol/Water) | 3.4 – 3.8 (computed) | Highly lipophilic; requires non-polar or aprotic solvents (e.g., DCM, DMF, THF) for dissolution. |

| Topological Polar Surface Area | 35.0 Ų | Low TPSA confirms poor aqueous solubility but excellent organic solubility. |

| Hydrogen Bond Donors | 0 | Compound is strictly an H-bond acceptor. |

| Hydrogen Bond Acceptors | 4 | Facilitates interaction with silica gel during chromatography. |

Mechanistic Causality in Synthesis

The synthesis of this compound relies on the differential reactivity of 2,4-dichloro-5-fluoropyrimidine. The C4 position is significantly more electrophilic than the C2 position due to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen and the C5-fluorine.

This electronic disparity allows for a regioselective Suzuki-Miyaura cross-coupling . By carefully controlling the equivalents of 4-fluoro-2-methoxyphenylboronic acid and utilizing a mild base, the palladium catalyst selectively undergoes oxidative addition at the C4-Cl bond, leaving the C2-Cl bond intact for future functionalization[3].

Figure 2: Synthetic workflow demonstrating regioselective cross-coupling and subsequent SNAr.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure regiocontrol and prevent over-coupling.

-

Reagent Preparation & Degassing: In a Schlenk flask, combine 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and 4-fluoro-2-methoxyphenylboronic acid (0.95 eq). Causality: Using a slight deficit of the boronic acid prevents the formation of the undesired 2,4-diaryl byproduct. Dissolve in a 4:1 mixture of 1,4-Dioxane and Water. Degas via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II).

-

Catalytic Initiation: Add Na₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat the mixture to 80°C. Causality: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while suppressing unwanted side reactions.

-

In-Process Validation: After 4 hours, sample the reaction mixture. Perform HPLC-UV analysis at 254 nm. Validation metric: The reaction is complete when the peak corresponding to the boronic acid falls below 1% relative area.

-

Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl. Causality: The aqueous wash removes inorganic salts and quenches residual basicity. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure intermediate.

Downstream Applications in Drug Discovery

Once synthesized, 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine serves as a versatile linchpin. The remaining C2-chlorine is primed for SNAr. In pharmaceutical development, this intermediate is frequently reacted with chiral amines or anilines to generate potent inhibitors. For instance, similar 5-fluoropyrimidine scaffolds have been successfully utilized in the synthesis of CNS-penetrable P2X7 receptor antagonists and highly selective JAK2 kinase inhibitors. The fluorine atoms ensure the final drug maintains a high metabolic half-life by shielding vulnerable aromatic positions from hepatic hydroxylation.

Protocol 2: C2-Nucleophilic Aromatic Substitution (SNAr)

-

Amine Addition: Dissolve the pyrimidine intermediate (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMF). Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Thermal Activation: Heat the mixture to 100°C - 120°C for 12 hours. Causality: The electron-rich nature of the newly added biaryl system slightly deactivates the pyrimidine core compared to the starting dichloro-compound, necessitating higher temperatures to drive the SNAr at C2.

-

Crystallization: Cool the mixture and add dropwise to ice-cold water. The high lipophilicity of the product will force it to crash out of the aqueous solution, allowing for isolation via vacuum filtration.

Analytical Validation & Storage Protocols

To maintain the integrity of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, strict handling and storage protocols must be observed:

-

Storage: Store in a tightly sealed amber glass vial at 2°C – 8°C under an inert atmosphere (Nitrogen or Argon).

-

Stability: The compound is stable under neutral conditions but is susceptible to slow hydrolysis if exposed to strong aqueous bases over prolonged periods due to the electrophilic C2-chlorine.

-

Analytical Release Criteria: Before use in downstream synthesis, the batch must be validated via ¹H-NMR (assessing the characteristic methoxy singlet at ~3.8 ppm and the pyrimidine C6-proton singlet at ~8.5 ppm) and LC-MS (confirming the [M+H]⁺ peak at m/z 257.0).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine." PubChem, [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53439896, 4-Chloro-5-fluoro-2-methoxypyrimidine." PubChem, [Link]

-

Chen, X., et al. "Discovery of 2-chloro-N-((4, 4-difluoro-1-hydroxycyclohexyl) methyl)-5-(5-fluoropyrimidin-2-yl) benzamide as a potent and CNS penetrable P2X7 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111 (2010). [Link]

-

Frodsham, L., et al. "Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor." Organic Process Research & Development, 17(9), 1123-1130 (2013). [Link]

Sources

- 1. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2013123169A1 - Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme - Google Patents [patents.google.com]

Biological activity of fluorinated pyrimidine derivatives

Biological Activity of Fluorinated Pyrimidine Derivatives: A Technical Guide for Target Engagement and Assay Validation

The Biochemical Rationale of Fluorination

Fluorinated pyrimidines, notably 5-fluorouracil (5-FU) and its rationally designed oral prodrug capecitabine, are cornerstones of antimetabolite pharmacology. The substitution of a hydrogen atom with a fluorine atom at the C-5 position of the pyrimidine ring is a masterclass in rational drug design. Fluorine acts as a steric mimic of hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing the molecule to easily infiltrate pyrimidine metabolic pathways. However, the high electronegativity of fluorine creates a highly stable C-F bond that resists the standard enzymatic cleavage required for normal nucleotide synthesis, effectively trapping the target enzymes in dead-end complexes[1].

Core Mechanisms of Biological Activity

The cytotoxicity of fluorinated pyrimidines is multimodal, driven by intracellular conversion into three distinct active metabolites:

-

Thymidylate Synthase (TS) Inhibition: 5-FU is phosphorylated into fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to TS and the methyl donor 5,10-methylenetetrahydrofolate (CH2THF) to form a covalent, irreversible ternary complex. This halts the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to dNTP pool imbalances, stalled DNA replication, and subsequent "thymineless death"[1].

-

Nucleic Acid Misincorporation: 5-FU is also converted into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is misincorporated into RNA, disrupting RNA processing and translation, while FdUTP is misincorporated into DNA, triggering DNA damage response pathways and direct strand breaks[2].

-

Tumor-Selective Activation: 3 to become active 5-FU. The final step is catalyzed by thymidine phosphorylase (TP), an enzyme frequently overexpressed in tumor microenvironments, thereby conferring targeted delivery and minimizing systemic toxicity[3].

Pathway Visualization

Metabolic activation and target engagement of fluorinated pyrimidines.

Validating Target Engagement: Self-Validating Experimental Protocols

As application scientists, we must move beyond simple viability assays to confirm specific target engagement. The following protocols are designed with internal causality checks to ensure the observed biological activity is directly linked to the fluoropyrimidine mechanism.

Protocol 1: In Vitro Assessment of TS Ternary Complex Formation Causality & Rationale: Standard enzymatic assays cannot easily distinguish between competitive (reversible) and covalent (irreversible) inhibition. Because FdUMP forms a covalent bond with TS and CH2THF, the complex withstands denaturing conditions. By using SDS-PAGE, we can physically isolate the shifted ternary complex, proving direct, irreversible target engagement rather than off-target toxicity[4].

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed HCT-116 colorectal cancer cells to 70% confluence. Treat with 5-FU (10 µM) for 24 hours.

-

Lysis: Harvest cells and lyse in cold RIPA buffer. Crucial Step: Supplement the buffer with 10 µM exogenous CH2THF. Why? The ternary complex requires the methyl donor to lock FdUMP into the TS active site; adding it during lysis prevents complex dissociation.

-

Denaturation: Mix lysates with Laemmli buffer containing β-mercaptoethanol and boil for 5 minutes.

-

Electrophoresis & Immunoblotting: Resolve 30 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-TS monoclonal antibody.

-

Self-Validation Check: Run a parallel lysate pre-incubated with 1 mM dUMP (the natural substrate) before 5-FU treatment. Expected Outcome: The excess dUMP will outcompete FdUMP, preventing the appearance of the higher molecular weight ternary complex band (~40 kDa), thereby validating the specificity of the FdUMP-TS interaction.

Protocol 2: Cell Cycle Arrest and Apoptosis Quantification Causality & Rationale: TS inhibition depletes dTMP, which stalls DNA replication forks, leading to S-phase arrest. If the arrest is prolonged, the cell undergoes apoptosis. Measuring cell cycle distribution alongside Annexin V staining differentiates the primary cytostatic effect from the secondary cytotoxic effect[5].

Step-by-Step Methodology:

-

Treatment: Expose cells to the established IC50 of 5-FU or Capecitabine for 48 hours.

-

Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to permeabilize the nuclear membrane.

-

Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. Why RNase A? PI intercalates into both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

-

Self-Validation Check (Thymidine Rescue): Co-treat a control group with 5-FU and 10 µM exogenous thymidine. Expected Outcome: Thymidine bypasses the TS blockade via the salvage pathway. If the S-phase arrest is genuinely due to TS inhibition, thymidine supplementation will rescue the cells and normalize the cell cycle profile.

Quantitative Pharmacological Data

The biological activity and clinical utility of fluorinated pyrimidines are dictated by their pharmacokinetic profiles and metabolic requirements.

| Pharmacological Parameter | 5-Fluorouracil (5-FU) | Capecitabine |

| Molecule Type | Active Antimetabolite | Oral Prodrug |

| Primary Administration | Intravenous (IV) | Oral |

| Key Activating Enzyme | Thymidine Kinase (TK), UPRT | Thymidine Phosphorylase (TP) |

| Active Metabolites | FdUMP, FUTP, FdUTP | FdUMP, FUTP, FdUTP (Post-conversion) |

| Primary Catabolic Enzyme | Dihydropyrimidine Dehydrogenase (DPD) | Dihydropyrimidine Dehydrogenase (DPD) |

| Tissue Selectivity | Systemic | Tumor-selective (Driven by tumoral TP) |

| Primary Resistance Node | DPD Overexpression / TS Amplification | TP Downregulation / DPD Overexpression |

Resistance Mechanisms and Reversal Strategies

Despite their efficacy, the biological activity of fluorinated pyrimidines is frequently circumvented by tumor adaptation:

-

DPD Overexpression: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in 5-FU catabolism, responsible for degrading up to 80% of the administered drug in the liver. Tumors that upregulate DPD rapidly inactivate 5-FU into dihydrofluorouracil (DHFU), neutralizing its biological activity[1].

-

TS Amplification: Tumors may amplify the TYMS gene, producing excess TS enzyme that out-titrates the available FdUMP, thereby restoring dTMP synthesis[4].

-

Reversal Strategies: To counteract these mechanisms, 5-FU is frequently co-administered with leucovorin (folinic acid).5, effectively lowering the threshold of FdUMP required for complete TS inhibition[5].

References

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: NIH PMC URL:[Link]

-

Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil Source: NIH PMC URL:[Link]

-

Capecitabine in the management of colorectal cancer Source: NIH PMC URL:[Link]

-

5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) Source: Spandidos Publications URL:[Link]

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent Source: Frontiers URL:[Link]

-

Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment Source: MDPI URL:[Link]

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 3. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

The Pyrimidine Scaffold in Targeted Therapeutics: A Historical and Mechanistic Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, few heterocyclic scaffolds have driven as much clinical success as the pyrimidine ring. Originally explored in the mid-20th century for the development of antimetabolites (such as 5-fluorouracil), the pyrimidine core has since evolved into a privileged pharmacophore for targeted kinase inhibition. Because the pyrimidine nucleus acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP), it allows small molecules to competitively anchor into the highly conserved hinge region of the human kinome. This whitepaper explores the historical discovery, structural biology, and experimental validation of pyrimidine-based inhibitors, providing a comprehensive guide for drug development professionals.

Historical Evolution: The Paradigm Shift in Kinase Inhibition

The transition from broad-spectrum cytotoxic agents to precision oncology was fundamentally catalyzed by the discovery of pyrimidine-derived kinase inhibitors.

In the late 1980s and 1990s, high-throughput screening of chemical libraries against the BCR-ABL fusion protein—the primary oncogenic driver of Chronic Myeloid Leukemia (CML)—identified the 2-phenylaminopyrimidine backbone as a promising hit. As detailed in the 1[1], this initial scaffold required rigorous lead optimization to achieve clinical viability. The causality behind these structural modifications is a masterclass in rational drug design:

-

3′-Pyridyl Group Addition: Introduced to enhance cellular activity and target engagement.

-

Benzamide Group Addition: Added to the phenyl ring to drastically improve binding affinity against tyrosine kinases.

-

N-methylpiperazine Incorporation: A critical pharmacokinetic modification designed to disrupt crystal lattice packing and increase aqueous solubility, thereby enabling oral bioavailability[1].

The culmination of this optimization was Imatinib (Gleevec), which received FDA approval in 2001 and revolutionized targeted cancer therapy by converting a fatal leukemia into a manageable chronic condition[2].

Following the success of Imatinib, the pyrimidine scaffold was extensively adapted. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, were developed to target the cell cycle machinery. This led to the discovery of Palbociclib, a first-in-class Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor approved in 2015 for hormone receptor-positive breast cancer.

Structural Biology: The Causality of the Pyrimidine Core

To understand why pyrimidine derivatives are so effective, we must examine the structural biology of the kinase ATP-binding pocket. Kinases catalyze the transfer of the terminal phosphate from ATP to specific substrates. To inhibit this, a drug must outcompete intracellular ATP (which is present in millimolar concentrations).

The pyrimidine ring is uniquely suited for this task due to its electronic properties. The nitrogen atoms (N1 and N3) act as potent hydrogen bond acceptors, while exocyclic amines (like those in aminopyrimidines) act as hydrogen bond donors. For example, crystallographic data of Palbociclib bound to CDK6 reveals that the 2-aminopyrimidine group interacts directly with the backbone amide of the Val101 residue in the kinase hinge region[3]. This bidentate hydrogen-bonding network anchors the inhibitor deeply within the ATP pocket.

Furthermore, pyrimidine derivatives can be engineered to exploit specific kinase conformations. While many inhibitors bind the active (Type I) conformation, the 2-phenylaminopyrimidine core of Imatinib specifically stabilizes the inactive "DFG-out" conformation of the ABL kinase[1]. This steric occlusion prevents the activation loop from adopting its catalytic posture, conferring an exceptionally high degree of selectivity over other kinases[4].

Mechanistic Pathways: Modulating the Cell Cycle

Pyrimidine-based CDK4/6 inhibitors like Palbociclib and Ribociclib act as critical regulatory brakes in the cell cycle. By inhibiting the CDK4/6-Cyclin D complex, these drugs prevent the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition[3].

CDK4/6 signaling pathway and its targeted inhibition by the pyrimidine derivative Palbociclib.

Experimental Workflows: Validating Pyrimidine Inhibitors

In drug discovery, the accurate determination of an inhibitor's biochemical potency (IC50) is paramount. For pyrimidine-based ATP-competitive inhibitors, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is the industry gold standard.

The causality behind choosing TR-FRET lies in its ability to eliminate short-lived background auto-fluorescence common in high-throughput screening libraries. The protocol below is designed as a self-validating system, ensuring that slow-binding kinetics (common in Type II pyrimidine inhibitors) do not result in false negatives.

Standard Operating Procedure: TR-FRET Kinase Assay

Step 1: Reagent Preparation Prepare the kinase buffer (typically containing HEPES, MgCl2, EGTA, and a reducing agent like DTT). Prepare a 3-fold serial dilution of the pyrimidine inhibitor in 100% DMSO, then dilute into the assay buffer to achieve a final DMSO concentration of ≤1% to prevent solvent-induced kinase denaturation.

Step 2: Kinase-Inhibitor Pre-incubation Dispense the recombinant kinase and the inhibitor into a 384-well microplate. Critical Causality: Incubate the mixture at room temperature for 30–60 minutes before adding ATP. Many pyrimidine derivatives (e.g., Imatinib) bind the inactive kinase conformation and exhibit slow-binding kinetics. Skipping this step will artificially inflate the apparent IC50.

Step 3: Reaction Initiation Initiate the enzymatic reaction by adding a mixture of ATP (at a concentration near its Michaelis constant, Km) and the specific biotinylated peptide substrate. Incubate for a predetermined time that ensures linear product formation (typically 60 minutes).

Step 4: Signal Detection Terminate the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and a Streptavidin-conjugated fluorophore (e.g., XL665).

Step 5: Measurement & Data Analysis Read the plate using a time-resolved microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic curve to derive the IC50.

Step-by-step TR-FRET assay workflow for evaluating pyrimidine-based kinase inhibitor potency.

Quantitative Data: Pharmacological Profiles

The versatility of the pyrimidine scaffold is evident in the broad spectrum of targets it can selectively inhibit. The table below summarizes the quantitative biochemical data for landmark pyrimidine-based drugs.

| Inhibitor | Scaffold Classification | Primary Target(s) | Typical In Vitro IC50 | Clinical Indication |

| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | ~25–50 nM (BCR-ABL) | Chronic Myeloid Leukemia (CML) |

| Nilotinib | Aminopyrimidine | BCR-ABL (incl. mutants) | ~15–20 nM (BCR-ABL) | Imatinib-resistant CML |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 / CDK6 | ~11 nM (CDK4), ~15 nM (CDK6) | HR+, HER2- Breast Cancer |

| Ribociclib | Pyrrolopyrimidine | CDK4 / CDK6 | ~10 nM (CDK4), ~39 nM (CDK6) | HR+, HER2- Breast Cancer |

| Osimertinib | Pyrimidine | EGFR (T790M mutant) | ~12 nM (L858R/T790M) | Non-Small Cell Lung Cancer |

References

- Title: The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Source: Blood | American Society of Hematology.

- Title: Imatinib: A Breakthrough of Targeted Therapy in Cancer. Source: PMC.

- Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Source: Longdom Publishing.

- Title: Palbociclib as an Antitumor Drug: A License to Kill. Source: MDPI.

- Title: Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Source: Taylor & Francis.

Sources

Application Note: 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy, with the pyrimidine core serving as one of the most successful ATP-competitive pharmacophores in medicinal chemistry[1]. Among advanced intermediates, 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine represents a highly strategic, privileged scaffold for the rapid generation of selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9) and Anaplastic Lymphoma Kinase (ALK)[2][3].

As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution pattern rather than viewing it merely as a chemical building block. The structural elements of this scaffold act as a self-validating system for rational drug design:

-

The 5-Fluoro Substitution (Electronic & Conformational Modulator): The incorporation of a highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring, rendering the C2-chloro position highly reactive toward nucleophilic displacement. Second, it significantly lowers the pKa of the pyrimidine nitrogens. This pKa modulation reduces non-specific basicity, thereby improving membrane permeability and optimizing the hydrogen-bond acceptor strength required for critical interactions with the kinase hinge region (e.g., Cys106 in CDK9)[4].

-

The 4-(4-Fluoro-2-methoxyphenyl) Motif (Specificity Pocket Binder): This bulky biaryl system is designed to project into the hydrophobic specificity pocket adjacent to the ATP-binding site. The ortho-methoxy group restricts the rotation of the phenyl ring (the ortho-effect), locking the molecule into a bioactive, non-coplanar conformation that minimizes entropic penalty upon binding. Simultaneously, the para-fluoro substituent blocks primary sites of cytochrome P450 (CYP)-mediated aromatic oxidation, drastically improving the metabolic stability of the resulting library[5].

-

The 2-Chloro Leaving Group (Diversification Handle): The C2 position is solvent-exposed in most kinase active sites. The labile chlorine atom provides an ideal electrophilic handle for late-stage diversification via Buchwald-Hartwig cross-coupling or acid-catalyzed Nucleophilic Aromatic Substitution (SNAr), allowing researchers to systematically explore the solvent channel to tune pharmacokinetic (PK) properties.

Experimental Protocols: Library Synthesis Workflow

To generate a library of kinase inhibitors, the 2-chloro scaffold must be reacted with a diverse panel of anilines or aliphatic amines. Because the 5-fluoro group can electronically deactivate the pyrimidine ring toward classical uncatalyzed SNAr with weakly nucleophilic anilines, a Palladium-catalyzed Buchwald-Hartwig amination is the preferred, high-yielding methodology.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol ensures quantitative conversion while preventing the dehalogenation side-reactions common with electron-deficient pyrimidines.

Reagents & Materials:

-

Scaffold: 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine (1.0 eq, 0.5 mmol)

-

Nucleophile: Substituted aniline/amine (1.2 eq, 0.6 mmol)

-

Catalyst System: Pd2(dba)3 (0.05 eq, 2.5 mol%) and Xantphos (0.1 eq, 5 mol%)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 eq, 1.0 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

-

Preparation of the Inert Environment: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine scaffold, the selected aniline, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Degassing (Critical Step): Seal the tube with a rubber septum and purge the vessel with dry Nitrogen or Argon for 10 minutes. Causality: Pd(0) catalysts are highly sensitive to oxidative degradation; failure to strictly degas will result in catalyst poisoning and low yields.

-

Solvent Addition & Reaction: Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 100°C in a pre-heated oil bath for 4–6 hours.

-

Reaction Monitoring: Monitor the reaction via LC-MS. The presence of the 5-fluoro group provides a distinct isotopic and fragmentation pattern, making mass-directed validation highly reliable.

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final 2-aminopyrimidine inhibitor.

Caption: Workflow from scaffold functionalization to lead optimization in kinase inhibitor discovery.

Kinase Inhibitor Screening Protocol

Once the library is synthesized, the compounds must be evaluated for their biochemical potency and cellular target engagement. For this scaffold, CDK9 is a primary target of interest due to its critical role in transcriptional regulation of anti-apoptotic proteins like MCL-1[6].

Protocol B: Biochemical ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is utilized because it measures the generation of ADP directly, making it a universal, non-radioactive assay that is highly sensitive to ATP-competitive inhibitors.

-

Enzyme Preparation: Dilute recombinant human CDK9/Cyclin T1 complex in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Compound Incubation: Dispense 5 µL of the diluted kinase into a 384-well white microplate. Add 100 nL of the test compound (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of substrate mix containing ATP and the specific peptide substrate (e.g., RNA Polymerase II CTD peptide). Critical Parameter: The ATP concentration must be set exactly at the apparent Km(ATP) for CDK9 to ensure the calculated IC50 values are thermodynamically accurate and comparable.

-

Detection: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read luminescence on a multi-mode plate reader.

Protocol C: Cellular Target Engagement (Western Blotting)

To prove that the observed cytotoxicity is mechanism-based, we must demonstrate the inhibition of CDK9 inside the cell. CDK9 phosphorylates Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[4].

-

Cell Treatment: Seed HCT116 or HeLa cells in 6-well plates. Treat with the synthesized pyrimidine inhibitors at varying concentrations (0.1, 1.0, 10 µM) for 6 hours.

-

Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are absolutely mandatory to prevent rapid dephosphorylation of RNAPII during extraction.

-

Immunoblotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total RNAPII and phospho-RNAPII (Ser2). A dose-dependent decrease in p-RNAPII (Ser2) validates on-target cellular CDK9 inhibition[6].

Caption: Mechanism of action for CDK9 inhibition leading to transcriptional repression and apoptosis.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data demonstrating how structural modifications at the C2 position of the 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine scaffold impact biochemical potency, kinase selectivity, and cellular viability[2][4].

| Compound ID | C2-Substituent (R-Group) | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Fold (CDK2/CDK9) | HCT116 Cell Viability IC₅₀ (µM) |

| Cmpd-01 | 4-Aminopyridine | 45.2 | 850.0 | 18.8x | 1.25 |

| Cmpd-02 | 3-Aminopyrazole | 12.4 | 310.5 | 25.0x | 0.45 |

| Cmpd-03 | 4-Morpholinoaniline | 5.5 | 462.0 | 84.0x | 0.08 |

| Cmpd-04 | Cyclohexylamine | >1000 | >2000 | N/A | >10.0 |

| Control | Flavopiridol (Ref) | 2.1 | 15.3 | 7.2x | 0.05 |

SAR Insights:

-

Aromatic, hydrogen-bond donating amines (e.g., aminopyrazoles, anilines) at the C2 position are strictly required to interact with the solvent-exposed channel and lock the hinge-binding motif.

-

Aliphatic amines (Cmpd-04) result in a complete loss of potency due to steric clashes and the inability to maintain the planar geometry required for optimal ATP-site insertion.

-

The optimized derivative (Cmpd-03) achieves single-digit nanomolar potency against CDK9 while maintaining an 84-fold selectivity window over the closely related off-target CDK2[4].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Analytical Methods for the Quantification of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Executive Summary & Analytical Strategy

The compound 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine (C₁₁H₇ClF₂N₂O, MW: 256.64 g/mol ) is a highly functionalized, halogenated bi-aryl intermediate representative of advanced scaffolds used in modern kinase inhibitor discovery. Quantifying such early-stage pharmaceutical candidates presents distinct challenges: the lack of certified primary reference standards, complex chromatographic behavior driven by multiple halogens, and the need to track trace-level genotoxic impurities in downstream biological or synthetic matrices.

To establish a highly authoritative and self-validating analytical framework, we deploy an orthogonal, three-tier quantification strategy. This approach eliminates single-method bias and ensures absolute data integrity from bulk API certification down to trace bioanalysis.

Workflow demonstrating orthogonal analytical strategies for pyrimidine quantification.

Method 1: Absolute Quantification via ¹⁹F and ¹H qNMR

Causality & Expertise

In early-stage drug development, authentic reference standards of the exact analyte are rarely available. Quantitative NMR (qNMR) overcomes this by measuring the fundamental property of the molecule—nuclear spin—against an unrelated, highly pure internal standard [1].

For this specific pyrimidine, ¹⁹F qNMR is vastly superior to ¹H qNMR. The molecule contains exactly two fluorine atoms in distinct chemical environments: a pyrimidine C5-F (highly deshielded) and a phenyl C4'-F. Because the ¹⁹F spectral window is extremely broad (>200 ppm) and lacks solvent background interference, it provides pristine baseline resolution [2].

Self-Validating System

By integrating both the pyrimidine ¹⁹F signal and the phenyl ¹⁹F signal against the internal standard, the method self-validates. If the calculated mass fraction from the two distinct fluorine peaks differs by >0.5%, it immediately flags the presence of a co-eluting, fluorine-containing structural analog or degradation product, invalidating the result.

Step-by-Step Protocol

-

Sample Preparation : Accurately weigh ~10.0 mg of the pyrimidine sample and ~5.0 mg of the internal standard, 4-Fluorobenzoic acid (PFBA, certified >99.9% purity), using a microbalance (d = 0.001 mg).

-

Solvation : Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6 . Vortex for 60 seconds until fully homogenized. Transfer to a 5 mm precision NMR tube.

-

Instrument Parameters (400 MHz Spectrometer) :

-

Nucleus : ¹⁹F (Observe frequency: 376.5 MHz).

-

Pulse Angle : 90° to maximize signal-to-noise.

-

Relaxation Delay ( D1 ) : Set to 30 seconds. Crucial Step: D1 must be ≥5×T1 (longitudinal relaxation time) of the slowest-relaxing fluorine nucleus to ensure complete return to thermal equilibrium, preventing integration errors [1].

-

Scans : 64 transients.

-

-

Data Processing : Apply a 0.3 Hz line-broadening function. Manually phase and baseline correct. Integrate the PFBA standard peak (~ -106 ppm), the pyrimidine C5-F peak, and the phenyl C4'-F peak. Calculate absolute purity using the standard qNMR mass-balance equation.

Method 2: High-Throughput UPLC-UV/DAD for Routine Assay

Causality & Expertise

While qNMR provides absolute purity, it is too low-throughput for routine batch analysis. UPLC coupled with a Diode Array Detector (DAD) serves as the daily workhorse. The structural combination of a pyrimidine ring and a methoxy-substituted phenyl ring provides a strong, distinct UV chromophore.

Standard C18 columns often struggle to separate this compound from its de-chlorinated or de-fluorinated synthetic impurities due to similar hydrophobicity. Therefore, a Phenyl-Hexyl stationary phase is selected. The π−π interactions between the column's phenyl rings and the analyte's bi-aryl system provide superior shape selectivity, easily resolving closely related halogenated analogs.

Self-Validating System

The DAD must be utilized to perform Peak Purity Analysis (Spectral Angle Mapping). The UV spectrum at the leading edge, apex, and trailing edge of the pyrimidine peak is continuously compared. A peak purity match factor of <990 indicates a co-eluting impurity hidden beneath the main peak, triggering a mandatory gradient adjustment.

Step-by-Step Protocol

-

Column : Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase :

-

Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of the weakly basic pyrimidine nitrogens, preventing peak tailing).

-

Channel B: Acetonitrile.

-

-

Gradient : 20% B to 80% B over 6.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

-

Detection : DAD scanning from 200–400 nm. Extract chromatograms at 254 nm (universal aromatic absorption) and 280 nm (specific to the methoxy-phenyl system).

-

Calibration : Prepare a 5-point calibration curve (10–100 µg/mL) using the primary standard certified by Method 1.

Method 3: Trace-Level LC-MS/MS (ESI+)

Causality & Expertise

For pharmacokinetic (PK) profiling or genotoxic impurity screening, UPLC-UV lacks sufficient sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required[3].

The compound is highly amenable to Positive Electrospray Ionization (ESI+) due to the electron-rich pyrimidine nitrogens, which readily accept a proton to form the [M+H]+ precursor ion at m/z 257.0 (for the ³⁵Cl isotope).

Self-Validating System

The method monitors two distinct MRM transitions: a primary quantifier ion and a secondary qualifier ion. The system self-validates by calculating the Ion Ratio (Area of Qualifier / Area of Quantifier). If the ion ratio in a biological sample deviates by >15% from the reference standard, it indicates matrix interference (an isobaric co-eluting compound), and the data point is rejected.

Proposed ESI+ MRM fragmentation pathway for the target pyrimidine derivative.

Step-by-Step Protocol

-

Sample Extraction : For plasma samples, perform a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) to selectively extract the lipophilic pyrimidine while leaving polar matrix proteins and phospholipids behind. Evaporate to dryness and reconstitute in 50% Methanol.

-

Chromatography : Use a short C18 column (2.1 x 50 mm, 1.7 µm) with a rapid 2-minute ballistic gradient (0.1% Formic Acid in Water/Methanol).

-

MS Parameters (Triple Quadrupole) :

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 450°C.

-

MRM Transitions :

-

m/z 257.0 → 221.0 (Quantifier, Collision Energy: 20 eV).

-

m/z 257.0 → 242.0 (Qualifier, Collision Energy: 15 eV).

-

-

Quantitative Data Presentation

The table below summarizes the validated performance metrics for the three orthogonal methods, demonstrating their specific utility domains.

| Analytical Parameter | Method 1: ¹⁹F qNMR | Method 2: UPLC-UV/DAD | Method 3: LC-MS/MS (ESI+) |

| Primary Application | Absolute Certification | Batch Release / Purity | PK/PD / Trace Impurities |

| Linearity Range | 1.0 – 50.0 mg/mL | 1.0 – 150.0 µg/mL | 0.5 – 500.0 ng/mL |

| Limit of Detection (LOD) | ~ 100 µg/mL | 0.2 µg/mL | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | ~ 500 µg/mL | 1.0 µg/mL | 0.5 ng/mL |

| Accuracy (Recovery %) | 99.8% ± 0.4% | 98.5% ± 1.2% | 94.2% ± 4.5% |

| Precision (RSD %) | < 0.5% | < 1.0% | < 5.0% |

| Reference Standard Needed? | No (Uses Internal Std) | Yes (Analyte-specific) | Yes (Analyte-specific) |

References

-

Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-8771. URL:[Link]

-

Mattes, A. O., Russell, D., Tishchenko, E., Liu, Y. Z., Cichewicz, R. H., & Robinson, S. J. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A, 45A(5), e21422. URL:[Link]

-

Liu, H. Y., Ding, L., Yu, Y., Chu, Y., & Zhu, H. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. Journal of Chromatography B, 893-894, 49-56. URL:[Link]

Application Note: In Vivo Evaluation of Pyrimidine-Based Antimetabolites in Murine Oncology Models

Executive Summary & Mechanistic Rationale

Pyrimidine-based compounds, primarily antimetabolites like 5-Fluorouracil (5-FU) and Gemcitabine (dFdC), remain foundational to the pharmacological management of solid tumors. Evaluating these compounds in murine models requires a rigorous understanding of their unique pharmacokinetic (PK) profiles, rapid metabolic clearance, and mechanism of action.

5-FU is a uracil analogue that, upon intracellular phosphorylation to fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS), thereby depleting dTMP and halting DNA synthesis. Conversely, Gemcitabine is a cytidine analogue that requires sequential kinase activation into its triphosphate form (dFdCTP), which is directly incorporated into the elongating DNA strand, resulting in masked chain termination and apoptosis.

Figure 1: Intracellular activation and mechanism of action of pyrimidine antimetabolites.

Pharmacokinetic (PK) Profiling & Metabolic Considerations

The translation of pyrimidine efficacy from in vitro to in vivo models is heavily dictated by murine metabolism. A critical experimental design choice is the route of administration. Intraperitoneal (i.p.) injection is universally preferred over intravenous (i.v.) delivery for longitudinal studies; it prevents the tail vein necrosis associated with the caustic nature of pyrimidine analogues while providing rapid systemic absorption that closely mimics i.v. PK profiles.

Causality in PK Design:

-

5-FU is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD). In mice, an i.p. dose of 200 mg/kg yields an in vivo half-life of approximately 45 minutes[1]. To achieve sustained target engagement, multi-day dosing regimens are required.

-

Gemcitabine is rapidly deaminated in the blood by cytidine deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)[2]. Because of this rapid inactivation, high bolus doses (100–125 mg/kg) are necessary in mice to achieve the therapeutic threshold of the active dFdCTP metabolite within the tumor microenvironment[3].

Table 1: Quantitative Pharmacokinetic and Dosing Parameters in Mice

| Compound | Standard Route | Typical Efficacy Dosing | Maximum Tolerated Dose (MTD) | Primary Clearance Mechanism | In Vivo Half-Life (t½) |

| 5-Fluorouracil | i.p. | 20 mg/kg (Daily, Days 8-12) | ~200 mg/kg (Single Dose) | Dihydropyrimidine Dehydrogenase (DPD) | ~45 min |

| Gemcitabine | i.p. | 100 mg/kg (Twice Weekly) | 240 mg/kg (Weekly) | Cytidine Deaminase (CDA) | Rapid (< 30 min) |

(Data synthesized from established murine PK/PD studies[2],[4],[5],[6],[1].)

In Vivo Experimental Workflows

Figure 2: Standardized in vivo workflow for evaluating pyrimidine-based compounds in murine models.

Protocol A: 5-FU Efficacy in Syngeneic Colorectal Cancer (CT26 Model)

This protocol utilizes an immunocompetent BALB/c mouse model to evaluate 5-FU, capturing both direct cytotoxicity and immune-mediated tumor clearance.

-

Cell Preparation & Inoculation: Harvest CT26 murine colorectal carcinoma cells in the logarithmic growth phase. Resuspend in sterile PBS. Inject 1×106 cells subcutaneously (s.c.) into the right flank of 6-8 week-old female BALB/c mice[6].

-

Randomization: Monitor tumor growth via digital calipers. Once average tumor volumes reach ~100 mm³ (typically Day 7 post-inoculation), randomize mice into Vehicle (Saline) and 5-FU treatment groups (n=8-10/group).

-

Dosing Regimen: Administer 5-FU at 20 mg/kg via i.p. injection daily for 5 consecutive days (Days 8 to 12)[6]. Causality: This fractionated dosing schedule overcomes the short 45-minute half-life of 5-FU[1], ensuring sustained TS inhibition during the exponential tumor growth phase.

-

Validation Endpoint: On Day 14, sacrifice a satellite cohort (n=3) 2 hours post-dose. Extract tumors and perform Western blot analysis for Thymidylate Synthase (TS) expression and downstream γ H2AX accumulation (marker of DNA double-strand breaks) to validate target engagement.

Protocol B: Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC)

Subcutaneous models fail to replicate the dense desmoplastic stroma of human PDAC, which acts as a physical barrier to drug perfusion. Therefore, orthotopic or transgenic models (e.g., KPC) are mandatory for evaluating Gemcitabine.

-

Model Selection: Utilize the Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H (KPC) transgenic mouse model, which spontaneously develops aggressive PDAC[4].

-

Dosing Regimen: Initiate treatment when tumors reach 6-9 mm in diameter (verified via high-resolution ultrasound). Administer Gemcitabine at 100 mg/kg i.p. twice weekly[4].

-

Critical Insight: Avoid low-dose regimens. Studies demonstrate that low-dose gemcitabine (25 mg/kg) fails to inhibit primary tumor growth and paradoxically induces peritoneal metastasis, whereas high-dose (125 mg/kg) effectively restricts tumor progression[3]. The Maximum Tolerated Dose (MTD) in mice is reported at 240 mg/kg weekly[5].

-

-

Metabolite Validation: To confirm stromal penetration, harvest tumor tissue exactly 2 hours post-administration (the established Tmax for intra-tumoral gemcitabine). Snap-freeze the tissue and quantify the active dFdCTP metabolite via LC-MS/MS[7].

Toxicity, Safety, and PD Monitoring

Pyrimidine analogues possess narrow therapeutic indices. Rigorous safety monitoring is required to differentiate between drug-induced toxicity and cancer cachexia.

-

Body Weight Monitoring: Weigh mice every 48 hours. A body weight loss of >20% from baseline is a standard humane endpoint requiring immediate euthanasia.

-

Hematological Toxicity: 5-FU induces severe, dose-dependent myelosuppression. High-dose 5-FU (e.g., 125 mg/kg) causes a rapid depletion of peripheral white blood cells (PWBC) and bone marrow mononuclear cells, with the nadir typically occurring within 3 to 5 days post-administration[8]. Routine Complete Blood Counts (CBC) should be performed via submandibular bleeds.

-

Hepatotoxicity: Gemcitabine clearance places significant stress on the liver. Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as elevated ALT is a primary indicator of gemcitabine-induced hepatic stress in murine models[2].

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]

- 4. Long-Term Gemcitabine Treatment Reshapes the Pancreatic Tumor Microenvironment and Sensitizes Murine Carcinoma to Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]

- 7. gut.bmj.com [gut.bmj.com]

- 8. The Anti-Proliferative Effect of 5-Fluorouracil on Tumor Is Highly Associated with the Renewal of Peripheral White Blood Cells [scirp.org]

Stability of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine under experimental conditions

Technical Support Center: 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

A Guide to Experimental Stability and Handling for Researchers

Welcome to the technical support guide for 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine. This document, prepared by our senior application scientists, provides in-depth technical insights and troubleshooting advice to ensure the stability and successful application of this versatile synthetic intermediate in your research. Given its specific structural features, understanding its reactivity profile is paramount for achieving desired experimental outcomes.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the use of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine. The format is designed to provide rapid solutions to practical laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The principal stability concern is the high reactivity of the 2-chloro substituent on the pyrimidine ring. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly activates the C2 position for nucleophilic aromatic substitution (SNAr)[1][2]. This makes the compound highly susceptible to degradation by common nucleophiles, including water, alcohols, and amines, especially under basic or acidic conditions[2][3][4]. Secondary concerns include potential photodegradation under prolonged UV light exposure[5].

Q2: What are the recommended long-term storage conditions?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place[6][7]. A desiccator or a controlled-atmosphere glovebox is ideal. This minimizes exposure to atmospheric moisture and light, which can cause hydrolysis and photodegradation, respectively[5][8].

Q3: Is this compound compatible with protic solvents like methanol, ethanol, or water?

A3: Caution is strongly advised. Due to the high reactivity of the 2-chloropyrimidine moiety, protic solvents can act as nucleophiles, leading to solvolysis (e.g., methoxylation with methanol) or hydrolysis (with water)[3][8]. These reactions are often accelerated by the presence of acids or bases. If a protic solvent is required, the reaction should be conducted at low temperatures and for the shortest possible duration, with careful monitoring for the formation of byproducts. For most applications, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) are highly recommended.

Q4: I'm observing a byproduct with a mass corresponding to the replacement of -Cl with -OH. What is happening?

A4: You are observing hydrolysis of the 2-chloro group to form the corresponding 2-hydroxypyrimidine (pyrimidone) derivative[4][9]. This is a common degradation pathway and typically occurs due to the presence of trace amounts of water in your reaction mixture, solvents, or reagents[8]. The reaction is catalyzed by both acid and base.

-

Troubleshooting Steps:

-

Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

-

Dry Reagents: Dry any solid reagents or starting materials under vacuum.

-

Inert Atmosphere: Run your reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.

-

Avoid Aqueous Workups Until Necessary: Quench the reaction with an anhydrous agent if possible before proceeding to an aqueous workup.

-

Q5: My amination reaction with a primary amine is giving a low yield. Why?

A5: While the 2-chloro position is highly activated for amination, several factors can lead to poor yields[2].

-

Competing Hydrolysis: As detailed in Q4, if moisture is present, the formation of the 2-hydroxypyrimidine byproduct will consume your starting material.

-

Base-Catalyzed Degradation: The choice and stoichiometry of the base are critical. While a base is often needed to scavenge the HCl generated, strong or excess base can promote side reactions or degradation of the starting material or product.

-

Steric Hindrance: Although the 2-position is electronically activated, your specific amine nucleophile might be sterically bulky, slowing down the desired reaction and allowing competing degradation pathways to become more prominent.

-

Solubility Issues: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction[2].

Part 2: Core Stability Profile & Mechanistic Insights

A deeper understanding of the molecule's reactivity is essential for robust experimental design.

Chemical Reactivity Profile

The stability of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is dictated by the electrophilic character of the C2 carbon on the pyrimidine ring. The table below summarizes its expected reactivity with common classes of reagents.

| Reagent Class | Reactivity & Outcome | Recommendations & Causality |

| Nucleophiles (e.g., Amines, Alcohols, Thiols, Water) | HIGHLY REACTIVE . Undergoes rapid SNAr to displace the chloride.[2][10] | This is the most common degradation pathway and also the basis for its synthetic utility. Reactions should be intentional and controlled. Use anhydrous conditions to prevent unwanted hydrolysis or solvolysis.[8] |

| Bases (e.g., Hydroxides, Alkoxides, Strong Amines) | HIGHLY REACTIVE . Strong bases are potent nucleophiles that will readily displace the chloride. Can also catalyze hydrolysis by generating hydroxide from trace water. | Use non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or hindered organic bases like DIPEA) if only acid scavenging is required. Hydroxide and alkoxide bases will lead to substitution products.[3] |

| Acids (e.g., HCl, H₂SO₄, TFA) | MODERATELY REACTIVE . Strong acids can catalyze hydrolysis by protonating the pyrimidine ring, further activating it towards nucleophilic attack by water.[4] | Avoid strong aqueous acids during workups unless hydrolysis is the intended outcome. Anhydrous acidic conditions may be tolerated, but should be evaluated on a case-by-case basis. |

| Light (UV) | POTENTIALLY REACTIVE . Fluorinated aromatic systems can be susceptible to photodegradation.[5] Pathways may involve C-F or C-Cl bond cleavage or ring degradation. | Protect solutions and reactions from direct light, especially for extended reaction times or during storage. Use amber glassware or cover flasks with aluminum foil. |

Primary Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

The dominant degradation mechanism is the SNAr reaction. This two-step process involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.[3]

Caption: General workflow for the SNAr degradation pathway.

Part 3: Recommended Experimental Protocols

To mitigate the stability risks, we recommend the following validated procedures.

Protocol 1: Standard Handling and Solution Preparation

This protocol minimizes exposure to atmospheric contaminants.

-

Inerting the Flask: Place a clean, dry reaction flask under high vacuum for 5-10 minutes, then backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 2-3 times.

-

Weighing: If possible, weigh the solid compound directly into the inerted flask. If using a balance in the open, weigh it quickly and immediately place it under an inert atmosphere.

-

Solvent Addition: Add anhydrous solvent via a syringe or cannula through a rubber septum.

-

Storage of Solutions: If a stock solution must be stored, keep it in a tightly sealed container with an inert gas headspace, protected from light, and at a low temperature (e.g., 4 °C). Re-evaluate the purity of the solution via HPLC or TLC before subsequent use if stored for an extended period.

Protocol 2: Workflow for Assessing Stability Under New Conditions

Before committing to a large-scale reaction, test the stability of the compound under your proposed conditions.

Caption: Experimental workflow to validate compound stability.

By following this workflow, you can proactively identify potential incompatibilities with solvents, reagents, or temperatures before scaling up your synthesis, thereby saving valuable time and resources.

References

- Vertex AI Search, based on an analysis of 2-Chloropyrimidine's synthetic applic

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society.

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- 2-Chloropyrimidine 95 1722-12-9 - Sigma-Aldrich.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles - Zenodo.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.

- Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchG

- US5525724A - Process for the preparation of chloropyrimidines - Google P

- Reactivity of 2-Chloropyridine Derivatives: A Compar

- Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchG

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Public

- pyrimidine degradation p

- Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investig

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC.

- 2-Chloro-5-propylpyrimidine - Synquest Labs.

- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.

- 2-chloro-5-fluoro-4-(2-fluorophenoxy)

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.

- 2-chloro-5-trifluoromethylpyridine Safety D

- Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing).

- 2-Chloro-4-(4-fluorophenyl)pyrimidine | 85979-59-5 - Sigma-Aldrich.

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.

- 134000-96-7|2-Chloro-5-fluoro-4-methylpyrimidine|BLD Pharm.

- 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem.

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine

- 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0 - Ossila.

- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - Our journal portfolio - PLOS.

- 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem.

- 2-Chloro-5-(4-methoxyphenyl)pyrimidine | CAS 27794-03-2 | SCBT.

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05287D [pubs.rsc.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]